2,4-Dinitrophenylhydrazine-d3

Description

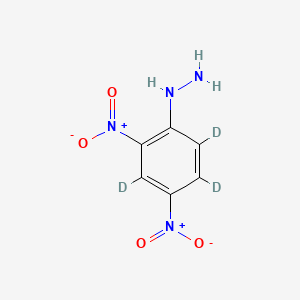

2,4-Dinitrophenylhydrazine-d3 (C₆H₃D₃N₄O₄) is a deuterated derivative of 2,4-dinitrophenylhydrazine (DNPH, C₆H₆N₄O₄), where three hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility as an internal standard in mass spectrometry (MS)-based analyses, leveraging isotopic mass differences for precise quantification of carbonyl compounds . DNPH-d3 retains the core reactivity of DNPH, forming hydrazones with aldehydes and ketones, but exhibits distinct physicochemical properties due to isotopic substitution .

Propriétés

IUPAC Name |

(2,3,5-trideuterio-4,6-dinitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORQAOAYAYGIBM-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NN)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenylhydrazine-d3 typically involves the reaction of deuterated hydrazine (N2D4) with 2,4-dinitrochlorobenzene. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H3(NO2)2Cl+N2D4→C6H3(NO2)2NHD2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dinitrophenylhydrazine-d3 undergoes several types of chemical reactions, including:

Condensation Reactions: It reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazine group.

Common Reagents and Conditions:

Condensation Reactions: Typically carried out in acidic conditions using sulfuric acid or hydrochloric acid as catalysts. The reaction with carbonyl compounds forms a hydrazone derivative.

Substitution Reactions: These reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Major Products:

Hydrazones: Formed from the reaction with aldehydes and ketones.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Chemistry: 2,4-Dinitrophenylhydrazine-d3 is widely used in analytical chemistry for the qualitative and quantitative analysis of carbonyl compounds. It is also used in isotopic labeling studies to track chemical reactions and mechanisms.

Biology: In biological research, this compound is used to detect and quantify carbonyl compounds in biological samples, which can be indicative of oxidative stress and other metabolic processes.

Medicine: It is used in clinical chemistry to analyze biomarkers related to various diseases, including diabetes and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the quality control of pharmaceuticals and other chemical products to ensure the absence of unwanted carbonyl impurities.

Mécanisme D'action

The primary mechanism of action of 2,4-Dinitrophenylhydrazine-d3 involves nucleophilic addition to the carbonyl group of aldehydes and ketones, followed by the elimination of water to form a stable hydrazone derivative. This reaction is highly specific and allows for the precise detection and quantification of carbonyl compounds. The molecular targets are the carbonyl groups, and the pathway involves the formation of a hydrazone linkage.

Comparaison Avec Des Composés Similaires

Research Findings

- Crystal Structure : DNPH exists in α and β forms, with β-DNPH reacting faster with carbonyls. DNPH-d3 likely adopts similar polymorphic behavior, though deuteration may stabilize specific conformations .

Activité Biologique

2,4-Dinitrophenylhydrazine (DNPH) is a widely utilized reagent in organic chemistry for the derivatization of carbonyl compounds, allowing for their detection and quantification. The deuterated form, 2,4-Dinitrophenylhydrazine-d3 (DNPH-d3), has gained attention in biological studies due to its unique isotopic labeling, which enhances analytical sensitivity and specificity. This article reviews the biological activity of DNPH-d3, focusing on its applications in various fields such as toxicology, pharmacology, and biochemistry.

DNPH-d3 is characterized by the presence of three deuterium atoms, which provide distinct advantages in mass spectrometry applications. The molecular formula is CHDNO, with a molecular weight of 202.19 g/mol. Its structure includes two nitro groups and a hydrazine moiety, contributing to its reactivity with carbonyl compounds.

1. Detection and Quantification of Carbonyl Compounds

DNPH-d3 is primarily used for the derivatization of aldehydes and ketones, facilitating their detection in biological samples. The reaction forms stable hydrazones that can be analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This method has been applied to assess carbonyl levels in various biological fluids, including saliva and blood, providing insights into oxidative stress and metabolic disorders .

2. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of DNPH and its derivatives. For instance, DNPH-d3 has been shown to exhibit significant scavenging activity against free radicals, which is crucial for mitigating oxidative damage in cells. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that DNPH-d3 effectively reduces DPPH radicals, indicating its potential as an antioxidant agent .

3. Antifungal Activity

Research indicates that derivatives of DNPH exhibit antifungal properties. A study synthesized various hydrazones from DNPH that were screened for antifungal activity against common pathogens. Some derivatives showed promising results, suggesting that DNPH-based compounds could be developed into antifungal agents .

Case Study 1: Quantification of Carbonyl Compounds Post-Alcohol Exposure

A study utilized DNPH-d3 to quantify carbonyl compounds in human saliva before and after alcohol consumption. The results indicated a significant increase in carbonyl levels post-exposure, demonstrating the reagent's effectiveness in monitoring oxidative stress related to alcohol metabolism .

Case Study 2: Screening Mutant Strains Using DNPH

In microbial genetics, a high-throughput screening method was developed using DNPH to identify mutant strains capable of accumulating specific steroids. The colorimetric reaction between DNPH and ketones allowed researchers to efficiently screen over 500 mutants, identifying those with enhanced production capabilities .

Research Findings

Q & A

Q. Table 1: Comparison of DNPH and DNPH-d₃ Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.